molecular formula C27H46O B11934347 Cholest-7-en-3beta-ol CAS No. 6036-58-4

Cholest-7-en-3beta-ol

Cat. No.: B11934347
CAS No.: 6036-58-4
M. Wt: 386.7 g/mol
InChI Key: IZVFFXVYBHFIHY-UHFFFAOYSA-N
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Description

. It is a derivative of cholesterol and plays a significant role in various biological processes. This compound is a key intermediate in the biosynthesis of cholesterol and other sterols.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Cholest-7-en-3beta-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogenation with palladium catalyst.

    Substitution: Various reagents depending on the desired substitution product.

Major Products Formed

Mechanism of Action

Cholest-7-en-3beta-ol exerts its effects primarily through its role in the biosynthesis of cholesterol. The compound acts as a substrate for enzymes such as 7-dehydrocholesterol reductase, which catalyzes the reduction of the double bond at the 7-position .

Comparison with Similar Compounds

Cholest-7-en-3beta-ol is similar to other sterols such as:

Uniqueness

This compound is unique due to its specific structure and role in cholesterol biosynthesis. Its presence and concentration can be indicative of the rate of cholesterol synthesis in biological systems .

Properties

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVFFXVYBHFIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861646
Record name Cholest-7-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6036-58-4
Record name 7-Cholesterol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226107
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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